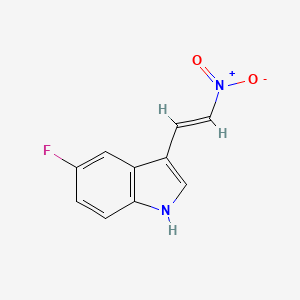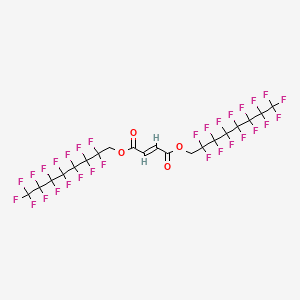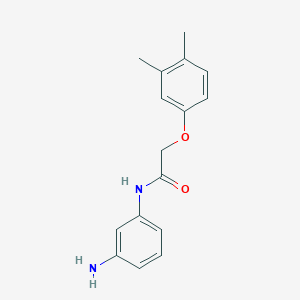
N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as N-3-aminophenyl-2-3,4-dimethylphenoxyacetamide, is an important organic compound used in a variety of scientific research applications. It is a white, odourless, crystalline solid with a molecular formula of C14H17NO2. It is soluble in water and has a melting point of 135-137°C. N-3-aminophenyl-2-3,4-dimethylphenoxyacetamide is a versatile compound that has been used in a variety of research applications, including synthesis methods, biochemical and physiological effects, and future directions.
Scientific Research Applications
Anticancer Activity
N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide has been explored in the field of cancer research. A study by Sharma et al. (2018) discusses the synthesis and molecular docking analysis of a related compound, highlighting its potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018). Additionally, Yurttaş et al. (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, exhibiting considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Anticonvulsant Activity
Pękala et al. (2011) synthesized a series of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and investigated their anticonvulsant activity, finding one compound particularly effective in mouse models (Pękala et al., 2011).
Agricultural Applications
Olszewska et al. (2011, 2009) characterized N-derivatives of similar compounds by X-ray powder diffraction, suggesting their potential as pesticides (Olszewska et al., 2011), (Olszewska et al., 2009).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015).
Anti-Inflammatory and Analgesic Properties
Research has also focused on the anti-inflammatory and analgesic properties of compounds like this compound. Rani et al. (2014) developed a series of derivatives that showed promising results in anti-inflammatory and analgesic activities (Rani et al., 2014).
Environmental Applications
Houdier et al. (2000) reported the use of a related compound as a molecular probe for measuring carbonyl compounds in environmental water samples, demonstrating its application in environmental monitoring (Houdier et al., 2000).
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-15(8-12(11)2)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUIAUPRXCGOMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

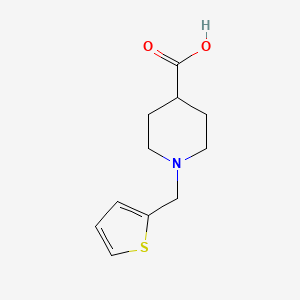
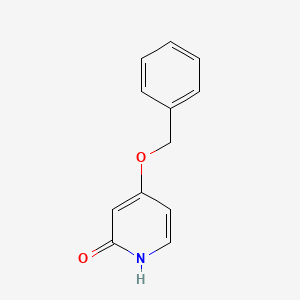

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)
